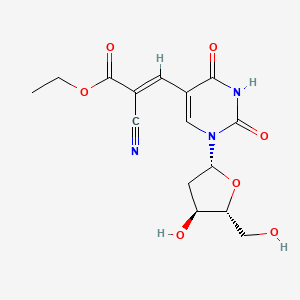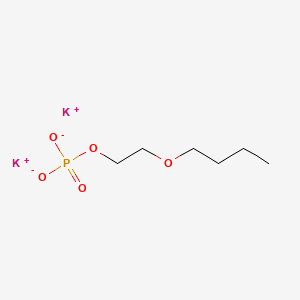
gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium is a complex organogold compound It is characterized by the presence of a gold atom coordinated to a tris(4-methylphenyl)phosphine ligand and a phenylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium typically involves the reaction of a gold precursor, such as gold chloride, with tris(4-methylphenyl)phosphine and a phenylethynyl derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium can undergo various chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the oxidation state and potentially forming new compounds.
Reduction: Reduction reactions can revert oxidized forms back to the original compound.
Substitution: Ligand substitution reactions can occur, where the phenylethynyl group or the tris(4-methylphenyl)phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other phosphine ligands or alkynes under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of gold(III) complexes, while substitution reactions can yield a variety of organogold compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as an anti-cancer agent.
Industry: It is investigated for its use in materials science, particularly in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium: Similar structure but with a pyridinyl group instead of a phenylethynyl group.
Chloro[tris(4-methylphenyl)phosphine]gold: Contains a chloride ligand instead of a phenylethynyl group.
Uniqueness
Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific catalytic applications and in the development of novel materials.
Eigenschaften
CAS-Nummer |
91071-16-8 |
|---|---|
Molekularformel |
C29H26AuP+ |
Molekulargewicht |
602.5 g/mol |
IUPAC-Name |
gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium |
InChI |
InChI=1S/C29H26P.Au/c1-23-9-15-27(16-10-23)30(28-17-11-24(2)12-18-28,29-19-13-25(3)14-20-29)22-21-26-7-5-4-6-8-26;/h4-20H,1-3H3;/q+1; |
InChI-Schlüssel |
WZSWMHIWQPHSQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[P+](C#CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


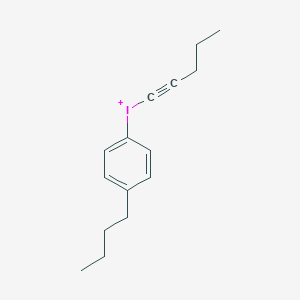
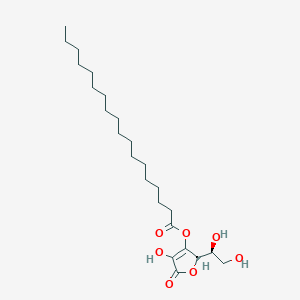
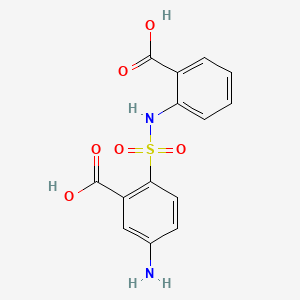
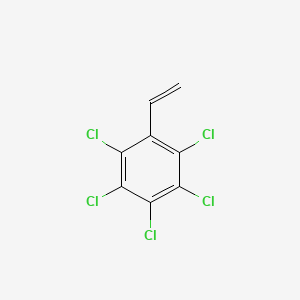
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
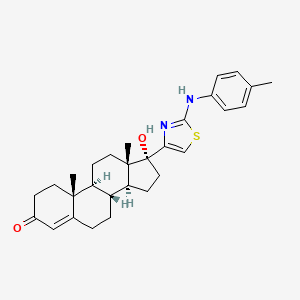
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)

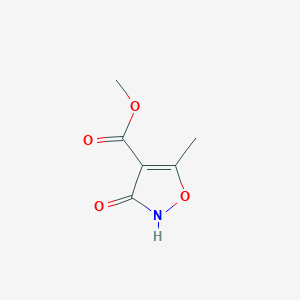
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
